Boc-alpha-ME-DL-val-OH

Peptidomimetics Conformational Analysis Foldamer Design

Boost your peptide's stability and target affinity with Boc-alpha-ME-DL-val-OH (CAS 139938-00-4). This unique α,α-disubstituted glycine introduces a quaternary α-carbon center, imposing a conformational constraint unattainable with standard Boc-valine or N-methyl analogs. By pre-organizing peptides into defined secondary structures (e.g., 3₁₀-helices, β-turns), it enhances proteolytic resistance and binding. This racemic (DL) mixture enables cost-effective diastereomer screening in drug discovery before committing to an enantiopure route. Ideal for Boc/Bzl SPPS of challenging, hydrophobic sequences where high coupling efficiency is paramount.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 139938-00-4
Cat. No. B558640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-alpha-ME-DL-val-OH
CAS139938-00-4
SynonymsBOC-ALPHA-ME-DL-VAL-OH; 139938-00-4; Boc-alpha-methyl-DL-Val-OH; SCHEMBL3528810; CTK8F0023; 6264AH; AKOS013464347; RTC-066293; AM004870; KB-90578; TC-066293; I14-32634; 2-[(TERT-BUTOXYCARBONYL)AMINO]-2,3-DIMETHYLBUTANOICACID
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)
InChIKeyMXPBQQXWXZWBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-alpha-ME-DL-val-OH (CAS 139938-00-4): A Protected Cα,α-Disubstituted Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


Boc-alpha-ME-DL-val-OH (CAS 139938-00-4), also referred to as Boc-α-methyl-DL-valine or N-tert-butyloxycarbonyl-α-methyl-DL-valine, is a protected, non-proteinogenic amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and an α-methyl substitution on the valine backbone . It belongs to the class of Cα,α-disubstituted glycines, a family of amino acids where the α-hydrogen is replaced by an alkyl substituent, in this case, a methyl group, alongside the isopropyl side chain of valine [1]. This structural motif confers significant steric hindrance, which strongly influences the conformational freedom of the amino acid itself and any peptide into which it is incorporated [2]. The compound is commercially supplied as a racemic (DL) mixture, with typical purity specifications reported up to 99% , and is primarily utilized as a key building block in solid-phase and solution-phase peptide synthesis (SPPS) [3].

Why Boc-alpha-ME-DL-val-OH Cannot Be Substituted by Standard Boc-Valine or N-Methyl Analogs


Generic substitution of Boc-alpha-ME-DL-val-OH (CAS 139938-00-4) with simpler Boc-protected valine analogs fails because the unique α-methyl group introduces a level of conformational constraint unattainable with standard or N-methylated valine derivatives. While Boc-DL-valine and Boc-N-methyl-DL-valine serve as standard building blocks, they lack the quaternary α-carbon center. This center is the key structural feature that restricts the conformational space of the resulting peptide, forcing it into specific secondary structures like 3₁₀-helices or β-turns [1]. This rigidification is a strategic design element for enhancing target binding affinity and proteolytic stability, outcomes that cannot be achieved by simply incorporating a standard Boc-valine residue or an N-methyl group. The following quantitative evidence section details the specific, measurable advantages conferred by this α,α-disubstituted architecture compared to its close structural relatives.

Quantitative Differentiation of Boc-alpha-ME-DL-val-OH: Conformational Control vs. Structural Analogs


Conformational Restriction: Induction of a 3₁₀-Helix vs. Flexible Coil in Standard Amino Acids

The α-methyl group of Boc-alpha-ME-DL-val-OH creates a quaternary α-carbon, which restricts the peptide backbone to a limited set of sterically allowed conformations. This contrasts sharply with standard amino acids like Boc-DL-valine, which exhibit greater conformational flexibility. Homopeptides synthesized from α-methylvaline residues adopt a well-defined, regular right-handed 3₁₀-helical structure in the crystalline state, as confirmed by X-ray diffraction of the Z-protected octamer [1]. This is a fundamental shift from the random coil or diverse secondary structures typical of peptides composed of unsubstituted amino acids, demonstrating a higher degree of predictable structural control [2].

Peptidomimetics Conformational Analysis Foldamer Design

Differentiation from N-Methyl Valine: Cα-Tetrasubstitution vs. N-Alkylation for Backbone Rigidification

A key point of confusion is between Boc-alpha-ME-DL-val-OH (Cα-methyl) and Boc-N-methyl-DL-valine (N-methyl). While both are methylated valine derivatives, their impact on peptide structure is fundamentally different. Boc-alpha-ME-DL-val-OH features a quaternary α-carbon, which constrains the phi (φ) and psi (ψ) backbone torsion angles, directly dictating secondary structure [1]. In contrast, N-methylation primarily affects the amide bond, preventing hydrogen bond donation and impacting backbone flexibility, but does not create the same level of backbone rigidification . For applications requiring a stable, pre-defined 3D structure like a 3₁₀-helix, the Cα-methyl derivative is the required tool [2].

Peptide Design Steric Hindrance Backbone Modification

Racemic Mixture: Cost-Effective Flexibility for Chiral Screening vs. Single Enantiomers

Boc-alpha-ME-DL-val-OH is supplied as a racemic (DL) mixture, containing both D- and L- enantiomers [1]. This offers a practical advantage over procuring the separate, optically pure enantiomers (e.g., Boc-alpha-methyl-L-valine, CAS 45170-31-8 ) for initial research phases. Using the racemate allows researchers to explore the diastereomeric effects of this rigid amino acid on peptide conformation and activity without the higher cost and procurement complexity of separate, single-enantiomer building blocks . Once a specific enantiomer's utility is confirmed, synthesis can be optimized with the appropriate chiral building block.

Chiral Resolution Method Development Peptide Library Synthesis

High Commercial Purity: Enabling Reproducible Solid-Phase Peptide Synthesis

For sensitive applications like automated solid-phase peptide synthesis (SPPS), high monomer purity is essential to prevent incomplete couplings, deletion sequences, and difficult purifications. Boc-alpha-ME-DL-val-OH is commercially available with a minimum purity specification of 99% , which meets the rigorous standards required for efficient SPPS. This high level of purity ensures consistent and predictable coupling yields, thereby enhancing the overall efficiency and reliability of the peptide synthesis process .

SPPS Quality Control Peptide Yield

Boc Protection Strategy: Orthogonal Compatibility with Acid-Labile Resins vs. Fmoc Analogs

The Boc (tert-butyloxycarbonyl) protecting group on Boc-alpha-ME-DL-val-OH dictates its use in Boc/Benzyl (Bzl) SPPS protocols . This strategy uses TFA for iterative N-terminal deprotection and strong acid (e.g., HF) for final cleavage from the resin. The orthogonal chemistry of Boc-SPPS is preferred over the Fmoc/tBu strategy for the synthesis of long or 'difficult' peptide sequences that are prone to aggregation, and for base-sensitive peptides . Therefore, selecting the Boc-protected version is mandatory for researchers using Boc-SPPS instrumentation and workflows .

Protecting Group Strategy Boc-SPPS Peptide Synthesis Workflow

Key Application Scenarios for Boc-alpha-ME-DL-val-OH Based on Its Structural Differentiation


Design and Synthesis of Conformationally Constrained Peptidomimetics (e.g., Foldamers, Helical Mimics)

This is the primary use case. Researchers seeking to mimic or stabilize a specific protein secondary structure (like an α-helix or β-turn) will incorporate Boc-alpha-ME-DL-val-OH. As demonstrated, peptides containing this residue adopt a predictable 3₁₀-helical conformation due to the steric constraints of the quaternary α-carbon [1]. By incorporating this rigid building block into a peptide chain, scientists can pre-organize the molecule's 3D structure for improved target binding and potentially enhanced metabolic stability [2].

Exploratory Diastereomeric Screening in Drug Discovery for Enhanced Potency and Selectivity

In early-stage drug discovery, exploring the chiral space around a lead peptide is crucial. The racemic (DL) nature of Boc-alpha-ME-DL-val-OH provides a cost-effective means to generate a diastereomeric mixture of a target peptide [3]. This allows researchers to assess the influence of the Cα-methyl valine residue's chirality on the peptide's overall bioactivity, stability, and conformation without initially investing in separate, costly single-enantiomer building blocks . Once a promising diastereomer is identified, synthesis can be optimized with the corresponding enantiopure building block.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Difficult or Long Sequences

For laboratories employing Boc/Bzl SPPS, Boc-alpha-ME-DL-val-OH is a compatible building block. This strategy is particularly advantageous for synthesizing hydrophobic, aggregation-prone, or exceptionally long peptides where the Fmoc/tBu approach often fails . The high commercial purity (≥99%) of this monomer is critical in this context, as it ensures efficient coupling and minimizes the accumulation of deletion byproducts that plague the synthesis of challenging sequences .

Investigation of Proteolytic Stability in Modified Peptide Therapeutics

A primary motivation for using Cα,α-disubstituted amino acids like Boc-alpha-ME-DL-val-OH is to impart resistance to enzymatic degradation. The quaternary α-carbon creates significant steric hindrance around the adjacent amide bond, effectively blocking access to a wide range of proteases [4]. This modification is a key design principle for extending the in vivo half-life of peptide-based drug candidates, making this building block a strategic choice for research into metabolically stable therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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